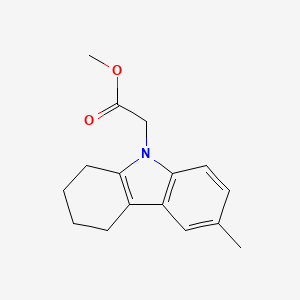![molecular formula C16H18ClN3O B5554743 4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)
4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine, also known as Trazodone, is a psychoactive compound used primarily as an antidepressant medication. Trazodone is a member of the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). It was first synthesized in Italy in the 1960s and was later introduced to the United States in 1981.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has explored the synthesis of derivatives related to "4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine" for their antimicrobial properties. For instance, derivatives have been synthesized and assessed for antimicrobial activities against various microorganisms, demonstrating good to moderate activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Enzyme Inhibition for Therapeutic Applications
Another area of research has been the exploration of these compounds for their potential therapeutic applications, particularly in enzyme inhibition. A series of derivatives was synthesized and screened for their inhibitory activity against the α-glucosidase enzyme, a target for diabetes treatment. Some compounds exhibited considerable inhibitory activity, suggesting their potential utility in managing blood sugar levels in diabetic patients. Additionally, these compounds were evaluated for their hemolytic and cytotoxic profiles, ensuring their safety for further development (Abbasi et al., 2019).
Structural Analysis and Characterization
The structural analysis of related compounds, including "this compound," has also been a focus of research. Studies have detailed the synthesis and characterization of such compounds, offering insights into their molecular structure and potential interactions at the atomic level. This foundational knowledge is crucial for the rational design of compounds with enhanced performance for specific applications (Song, Kumar, Chandraju, Naveen, & Li, 2012).
Novel Synthesis Methods
Innovative synthesis methods for producing compounds related to "this compound" have been explored to improve efficiency and yield. These methods aim to optimize reaction conditions and explore new chemical pathways for the synthesis of these compounds. Research in this area contributes to the broader field of synthetic chemistry, enabling the production of compounds with potential applications in various domains, including pharmaceuticals and materials science (Guna, Patolia, Patel, & Purohit, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-13-2-7-16(21-13)12-18-20-10-8-19(9-11-20)15-5-3-14(17)4-6-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPCPDZFLVJYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)


![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)
![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)
![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)